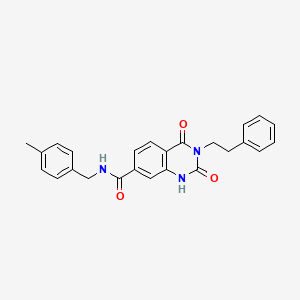

N-(4-methylbenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

This compound belongs to the tetrahydroquinazoline carboxamide class, characterized by a fused bicyclic core with two carbonyl groups at positions 2 and 2. The structure includes a phenethyl group at position 3 and a 4-methylbenzyl substituent on the carboxamide moiety at position 3.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-17-7-9-19(10-8-17)16-26-23(29)20-11-12-21-22(15-20)27-25(31)28(24(21)30)14-13-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,26,29)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUFSMBSAPBIAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound belonging to the tetrahydroquinazoline class. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

- Molecular Formula : C25H23N3O3

- Molecular Weight : 413.477 g/mol

- IUPAC Name : N-[(4-methylphenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide

The structure of this compound includes a quinazoline core with various substituents that may influence its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- In Vitro Studies : A study investigating derivatives of quinazoline reported that certain modifications led to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial effects are often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines:

- Cell Line Studies : In vitro assays showed that this compound can induce apoptosis in cancer cells such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines were reported to be around 226 µg/mL and 242.52 µg/mL respectively .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of oxidative stress and the activation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy:

- Cytokine Inhibition : Research indicates that derivatives can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases .

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Induces apoptosis in HeLa and A549 cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of quinazoline derivatives found that modifications at the 7-position significantly enhanced antibacterial activity against MRSA strains. The study utilized standard disc diffusion methods to assess efficacy and determined minimum inhibitory concentrations (MIC) for various derivatives .

Case Study 2: Anticancer Potential

In a comparative study assessing various quinazoline derivatives for anticancer activity, this compound was highlighted for its significant cytotoxic effects on human cancer cell lines. Further investigation into its mechanism revealed that it activates caspase pathways leading to programmed cell death .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s key structural features are compared below with analogs from commercial and synthetic sources:

Key Observations:

Substituent Diversity: The target compound features a phenethyl group at position 3, which may enhance lipophilicity compared to analogs with smaller substituents (e.g., 4-methylphenyl in sc-492692). The N-(4-methylbenzyl) group at the carboxamide position is less electron-withdrawing than the 2-cyanobenzyl or 3-nitrobenzyl groups in sc-492703 and the BGC compound, respectively. This could influence binding interactions in biological targets .

Molecular Weight and Polarity: The target compound (478.57 g/mol) is mid-range in molecular weight compared to bulkier analogs like sc-492703 (579.63 g/mol). Lower molecular weight may improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.